Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline moiety.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Potential use in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . The thiophene moiety can interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as anti-malarial agents.
Thiophene derivatives: Such as suprofen and articaine, which are used as anti-inflammatory and anesthetic agents.
Properties
Molecular Formula |
C31H32N2O4S |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H32N2O4S/c1-3-36-21-13-11-12-20(18-21)26-19-24(22-14-9-10-16-25(22)32-26)29(34)33-30-28(31(35)37-4-2)23-15-7-5-6-8-17-27(23)38-30/h9-14,16,18-19H,3-8,15,17H2,1-2H3,(H,33,34) |
InChI Key |
UACLOXWVKBYIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC |
Origin of Product |
United States |
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